
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 2-phenylimino-3-(propan-2-yl)-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反应分析
Types of Reactions
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for other biologically active compounds.
作用机制
The mechanism of action of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazolidinone ring can modulate biological pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(methyl)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(ethyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one has a unique combination of an indole moiety and a thiazolidinone ring, which contributes to its distinct biological activities. The presence of the propan-2-yl group also influences its chemical reactivity and biological interactions.
属性
分子式 |
C21H19N3OS |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
5-[(Z)-indol-3-ylidenemethyl]-2-phenylimino-3-propan-2-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,25H,1-2H3/b15-12+,23-21? |
InChI 键 |
QIITUPHRYCMGOM-WHSBCDFNSA-N |
手性 SMILES |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
规范 SMILES |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
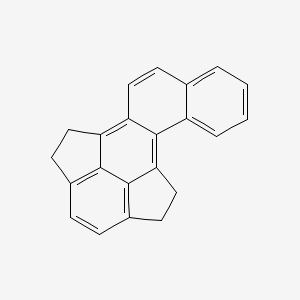
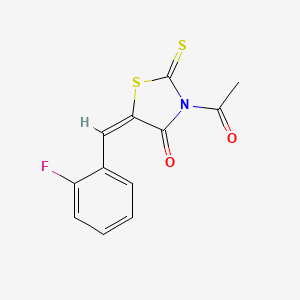
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
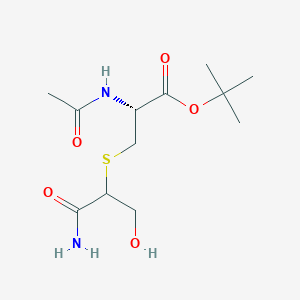
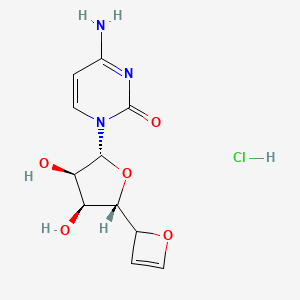

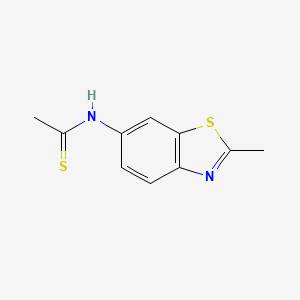
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
